Cbl-b-IN-17 is a small-molecule inhibitor targeting the Cbl-b protein, which is a RING-type E3 ubiquitin ligase. This compound has garnered attention in the field of cancer immunotherapy due to its role in inhibiting the immunosuppressive functions of Cbl-b, thereby enhancing T-cell activation and immune response against tumors. The specific binding of Cbl-b-IN-17 to Cbl-b inhibits its E3 ubiquitin ligase activity, which is crucial for regulating various signaling pathways involved in immune responses and cellular growth.
Cbl-b-IN-17 is classified as a small-molecule inhibitor within the broader category of therapeutic agents aimed at modulating immune responses. It is derived from synthetic organic chemistry methods designed to enhance specificity and potency against the Cbl-b protein. The compound is part of ongoing research into targeted therapies for cancer, particularly in contexts where Cbl-b's immunosuppressive effects are detrimental to effective immune responses.
The synthesis of Cbl-b-IN-17 involves several key steps, including the preparation of intermediates through coupling reactions. The process typically utilizes organic solvents, catalysts, and controlled temperature conditions to optimize yield and purity.
Cbl-b-IN-17 has a distinct molecular structure characterized by its interaction with the tyrosine kinase binding domain and the RING finger domain of Cbl-b. The compound's structure allows it to lock Cbl-b in an inactive conformation, preventing its E3 ligase activity.
Cbl-b-IN-17 participates in several chemical reactions typical for small-molecule inhibitors:
These reactions are facilitated by various reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) under controlled conditions.
Cbl-b-IN-17 exerts its pharmacological effects by binding to the Cbl-b protein, effectively inhibiting its E3 ubiquitin ligase activity. This inhibition prevents the ubiquitination and subsequent degradation of protein tyrosine kinases, which are vital for T-cell activation.
The mechanism involves:
Cbl-b-IN-17 exhibits several notable physical and chemical properties that contribute to its function as an inhibitor:
These properties are analyzed through various techniques including differential scanning fluorimetry and thermal shift assays, which measure stability changes upon compound treatment .
Cbl-b-IN-17 has significant potential applications in cancer therapy:
Cbl-b-IN-17 binds the tyrosine kinase-binding domain (TKBD) and linker helix region (LHR) of Cbl-b, as confirmed by co-crystallography studies (PDB: 8GCY, 9FQH). The compound’s isoindolin-1-one core forms hydrogen bonds with Q293 within the 4-helix bundle (4H) subdomain, while its trifluoromethyl-phenyl group occupies a hydrophobic pocket formed by F377 and V381 of the LHR [1] [8]. This dual-domain engagement is critical for inhibitory activity, as deletion of either TKBD or LHR abolishes binding (SPR KD >1µM) [1].
Table 1: Structural Bioinformatics Analysis of Cbl-b-IN-17 Binding
| PDB ID | Resolution (Å) | Key Interactions | Binding Affinity (KD) |
|---|---|---|---|
| 8GCY | 1.80 | H-bonds: Q293, Y363; Hydrophobic: F377, V381 | 12 ± 6 nM (full-length) |
| 9FQH | 1.79 | H-bonds: S342; Van der Waals: L298, Y363 | 8 ± 4 nM (TKBD-LHR-RING) |
The calcium-binding EF-hand subdomain undergoes conformational rearrangement upon inhibitor binding, contracting the substrate-binding cleft by 4.2Å. This sterically impedes phosphotyrosine-containing substrates (e.g., ZAP-70, Syk) from accessing the TKBD phosphotyrosine-recognition module [1] [5].
Cbl-b-IN-17 functions as an intramolecular glue by stabilizing autoinhibitory interactions between TKBD and LHR. Molecular dynamics simulations reveal that the compound bridges Y363 (LHR) and D292 (TKBD), enforcing a closed conformation where the RING domain remains sterically occluded [1] [5]. This mimics the native autoinhibited state observed in unphosphorylated Cbl-b, but with enhanced stability (ΔTm = +12°C by DSF) [1].
The linker helix residue Y363 serves as a pivotal anchor point: mutation to phenylalanine (Y363F) reduces compound-induced thermal stabilization by 80%, confirming its role in maintaining the locked conformation [1] [3]. This "glue" mechanism prevents phosphorylation-induced activation of Cbl-b, as the inhibitor-bound LHR cannot dissociate from TKBD to expose the RING domain [1] [7].
By locking TKBD-LHR in a closed conformation, Cbl-b-IN-17 induces allosteric obstruction of the RING domain. Surface plasmon resonance (SPR) confirms the compound reduces UbcH5B-Ub (E2-Ub) binding by >95% (IC50 = 9 nM) [1]. This occurs without direct RING engagement, as the isolated RING domain shows no inhibitor binding (SPR KD >10µM) [1].
The inhibition mechanism involves:
Table 2: Allosteric Effects on E2-Ubiquitin Binding
| Cbl-b Construct | -Cbl-b-IN-17 E2-Ub KD (nM) | +Cbl-b-IN-17 E2-Ub KD (nM) | Fold Change |
|---|---|---|---|
| Full-length | 58 ± 11 | 5200 ± 840 | 89.6x |
| TKBD-LHR-RING | 42 ± 9 | 4900 ± 760 | 116.7x |
| RING-only | 35 ± 6 | 38 ± 7 | 1.1x |
MM/GBSA free energy calculations identify allosteric hotspots at the TKBD-LHR-RING tri-interface. Residues F377 (LHR) and C384 (RING) contribute >80% of the binding energy difference between open and closed states when Cbl-b-IN-17 is bound [5].
Cbl-b-IN-17 operates through a phosphorylation-independent mechanism, distinguishing it from earlier peptide-based inhibitors (e.g., DGpYMP). The compound stabilizes the autoinhibited conformation regardless of Y363 phosphorylation status, as demonstrated by:
In contrast, Y363F mutation reduces but does not abolish inhibition (IC50 shift from 8nM to 210nM), indicating partial reliance on tyrosine-mediated contacts. This dual mechanism ensures efficacy in tumor microenvironments where aberrant kinase signaling may hyperphosphorylate Cbl-b [1] [7].
Table 3: Comparative Inhibition Mechanisms
| Inhibitor Class | Y363 Phosphorylation Sensitivity | Ubiquitination IC50 (Cbl-b) | Mechanistic Dependency |
|---|---|---|---|
| Cbl-b-IN-17 (small molecule) | Independent | 8 ± 3 nM | Conformational locking |
| DGpYMP (peptide) | Dependent | 2.1 ± 0.4 µM | Competitive Y363 binding |
| Nx-1607 (clinical analog) | Independent | 11 ± 4 nM | Conformational locking |
Mutational studies confirm that Cbl-b-IN-17 retains function against oncogenic Cbl-b variants (e.g., Q249E, linked to glioblastoma), which resist degradation-targeting inhibitors. This highlights its therapeutic potential for tumors with Cbl-b mutations [7].
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